(2-Methoxypyridin-4-YL)methanesulfonyl chloride

Description

Properties

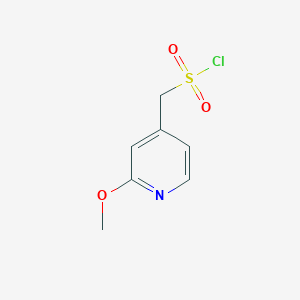

Molecular Formula |

C7H8ClNO3S |

|---|---|

Molecular Weight |

221.66 g/mol |

IUPAC Name |

(2-methoxypyridin-4-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C7H8ClNO3S/c1-12-7-4-6(2-3-9-7)5-13(8,10)11/h2-4H,5H2,1H3 |

InChI Key |

KEHHNTNPYJYWHF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-4-YL)methanesulfonyl chloride typically involves the reaction of 2-methoxypyridine with methanesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

2-Methoxypyridine+Methanesulfonyl chloride→(2-Methoxypyridin-4-YL)methanesulfonyl chloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyridin-4-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as pyridine, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as an intermediate in organic synthesis. It facilitates the formation of various derivatives through nucleophilic substitution reactions due to the excellent leaving ability of the methanesulfonate group. This property allows for efficient substitution reactions with a variety of nucleophiles, including amines and thiols, leading to the formation of diverse products.

Key Reactions:

- Nucleophilic Substitution : The methanesulfonyl chloride group can be replaced by nucleophiles such as amines or thiols in polar solvents like dimethylformamide or tetrahydrofuran.

- Formation of Sulfonamides : The compound can react with amines to form sulfonamides, which are important in medicinal chemistry for their biological activity.

Medicinal Chemistry

(2-Methoxypyridin-4-YL)methanesulfonyl chloride has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its structural features allow for modifications that can enhance biological activity.

Case Studies:

- Antiviral Activity : Research has indicated that derivatives of this compound may exhibit antiviral properties, particularly against viral enzymes. For instance, studies on related pyridine derivatives have shown promise as inhibitors of viral proteases, which are crucial for viral replication .

- Inhibition of Cancer Cell Proliferation : Some derivatives have been evaluated for their antiproliferative effects on cancer cell lines, showing varying degrees of efficacy based on structural modifications .

Materials Science

In materials science, this compound is explored for its potential applications in the development of advanced materials.

Applications:

- Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it a candidate for use in OLED technology.

- Polymer Chemistry : It can serve as a building block for synthesizing functionalized polymers with specific properties tailored for applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-4-YL)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Reactivity Differences

Sulfonyl chlorides vary in reactivity and applications based on their substituents. Below is a comparative analysis:

Key Differences :

Biological Activity

(2-Methoxypyridin-4-YL)methanesulfonyl chloride, a derivative of methanesulfonyl chloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound can be described as follows:

- Chemical Formula : CHClNOS

- CAS Number : Not specifically listed but related to methanesulfonyl chloride (CAS 124-63-0) .

- Molecular Weight : Approximately 221.68 g/mol.

This compound features a pyridine ring substituted with a methoxy group and a methanesulfonyl chloride moiety, which may contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The methanesulfonyl group is known for its reactivity towards amines and alcohols, facilitating the formation of sulfonamides and methanesulfonates, which are crucial intermediates in drug synthesis .

Antiviral Properties

Research has indicated that compounds containing pyridine rings often exhibit antiviral properties. For instance, modifications on pyridine scaffolds have been shown to enhance the selectivity and potency against viral targets like HIV . In this context, this compound may serve as a promising candidate for further antiviral drug development.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various pyridine derivatives found that structural modifications significantly influence their safety profiles. The introduction of the methanesulfonyl group could potentially mitigate cytotoxicity while enhancing therapeutic efficacy .

Case Study 1: Antiviral Activity Against HIV

In a preclinical study focusing on HIV entry antagonists, derivatives similar to this compound demonstrated significant antiviral activity with low cytotoxicity. The half-maximal inhibitory concentration (IC50) values were reported in the nanomolar range, indicating strong antiviral potential .

Case Study 2: Synthesis and Biological Evaluation

A series of compounds synthesized from methanesulfonyl chloride derivatives were evaluated for their inhibitory effects on various enzymes. The results showed that modifications in the pyridine structure led to improved binding affinities and selectivities toward target enzymes involved in disease pathways .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.